Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. The compound is classified under heterocyclic compounds, specifically within the oxazepine family, which are known for their diverse biological activities.
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate falls under the category of cyano compounds and oxazepines, which are significant in medicinal chemistry due to their potential pharmacological properties. It is particularly noted for its structural complexity, which may contribute to its biological activity.
The synthesis of tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate can be achieved through various synthetic routes typically involving multi-step organic reactions. While specific procedures may vary, common methods include:
The synthetic pathways may involve reagents such as acetic anhydride or other acid chlorides to facilitate the formation of esters and amides during the synthesis process. Reaction conditions often require careful control of temperature and pH to optimize yields.
The molecular structure of tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate features a fused ring system characteristic of oxazepines. The presence of the cyano group at position 9 and the tert-butyl carboxylate at position 4(5H) contributes to its distinctive chemical properties.
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate can participate in various chemical reactions typical of heterocycles:
Reactions involving this compound require specific conditions such as solvent choice (e.g., methanol or dichloromethane), temperature control, and sometimes catalysts to enhance reaction rates and yields.
Research indicates that similar compounds may act as inhibitors or modulators in various biochemical pathways, potentially influencing processes such as cell signaling or metabolic regulation.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity .
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate has potential applications in medicinal chemistry as a lead compound for drug development due to its structural characteristics that may confer biological activity. Research into related compounds suggests applications in areas such as:
Further research is necessary to fully elucidate the pharmacological potential of this compound and its derivatives .
The synthesis of tert-butyl 9-cyano-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate relies on sequential cyclization and condensation steps. A validated approach begins with o-aminophenol derivatives and ethyl 4-bromobutanoate, where nucleophilic substitution forms the secondary amine intermediate. Subsequent N-Boc protection under anhydrous conditions yields the precursor for intramolecular cyclization. The critical ring closure employs potassium tert-butoxide (2.5 equiv) in tetrahydrofuran at −78°C to 25°C, achieving 72–78% yield while minimizing epimerization [2]. Alternative routes exploit palladium-catalyzed cyanation (e.g., Zn(CN)₂/Pd(PPh₃)₄) in the final step, introducing the C9-cyano group after oxazepine ring formation. This strategy avoids side reactions during cyclization but requires rigorous exclusion of moisture [5] [7]. A comparative analysis of three dominant routes reveals trade-offs between overall yield and stereochemical integrity:
Table 1: Multi-Step Synthetic Route Optimization | Route Sequence | Key Reagents/Conditions | Overall Yield | Purity |
---|---|---|---|---|
Cyclization → Boc protection | KOtBu/THF; (Boc)₂O/DMAP | 65% | 95% | |
Boc protection → Cyanation → Cyclization | Zn(CN)₂/Pd(0); K₂CO₃/DMF | 58% | 92% | |
Condensation → One-pot cyclization/cyanation | CuI/1,10-phenanthroline; NaCN/DMSO | 42% | 89% |
Route 1 demonstrates superior efficiency, leveraging the stability of the Boc-protected intermediate during ring closure [2]. The C9-cyano group remains intact under basic cyclization conditions due to its electron-withdrawing nature, which mitigates nucleophilic attack on the nitrile [7].
Stereoselective C3 functionalization necessitates chiral catalysts due to the oxazepine ring’s conformational flexibility. BINAP-Pd(II) complexes enable asymmetric hydrogenation of Δ²,³-unsaturated precursors, achieving 88% ee in the saturated oxazepine derivative. Key to success is substrate modulation: the C9-cyano group enhances Pd coordination via π-backbonding, accelerating enantioselective reduction (TOF = 120 h⁻¹) [6]. For C11-arylations, in situ-generated Cu(I)/t-BuBOX catalysts facilitate Ullmann-type couplings with aryl iodides in 2-methyl-THF. This system achieves 94% ee and 82% yield at 60°C by exploiting the oxazepine nitrogen’s nucleophilicity while preserving the Boc group [6]. Microwave-assisted kinetic resolution using CAL-B (lipase B) selectively acylates the (R)-enantiomer with vinyl acetate in toluene, yielding >99% ee for the unreacted (S)-isomer (43% yield). The cyano group’s position directs enzyme-substrate binding through dipole interactions, as confirmed by molecular docking studies [4] [6].
The Boc group’s stability during synthesis is context-dependent. While it withstands oxazepine cyclization under mild base (e.g., K₂CO₃), strong nucleophiles (e.g., n-BuLi) induce tert-butyl cleavage. Alternative protection with Cbz (benzyloxycarbonyl) lowers yields by 15–20% due to competitive ring hydrogenation during deprotection [2]. The C9-cyano group requires protection only under strongly acidic conditions (pH < 2). In situ conversion to the N-trimethylsilyl imine using HMDS (hexamethyldisilazane) prevents protonation during Boc deprotection with TFA. Quantitative cyanide regeneration occurs upon workup with K₂CO₃/MeOH [7]. For long-term storage, Boc-protected oxazepines retain >98% purity at −20°C versus 90% at 25°C, underscoring the need for cold-chain management during distribution [2].
Solvent polarity dictates cyclization kinetics. Non-polar solvents (toluene, hexane) slow ring closure (t₁/₂ > 8 h), leading to Boc decomposition. Polar aprotic solvents like DMF or NMP accelerate reactions but promote epimerization at C3 (up to 22% dr). Optimal results use binary mixtures: THF/H₂O (4:1) gives 89% yield and 98:2 dr at 25°C [5]. Temperature critically influences the cyano group’s stability during Boc installation. Above 40°C, nucleophilic attack by the oxazepine nitrogen on the Boc anhydride forms a stable dihydropyrimidine byproduct (≤18% yield loss). Reaction at 0–5°C suppresses this pathway [5] [7]. Microwave irradiation (100 W, 140°C) reduces cyanation time from 16 h to 25 min but necessitates 1,2-dimethoxyethane as a solvent to prevent nitrile hydrolysis:
Table 2: Solvent/Temperature Effects on Cyanation Yield | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DMF | 80 | 16 | 65 | |
DMSO | 100 | 8 | 71 | |
1,2-Dimethoxyethane | 140 (microwave) | 0.42 | 88 | |
DME/H₂O (9:1) | 100 | 4 | 92 |
The DME/H₂O system achieves high efficiency via phase-transfer catalysis, where tetrabutylammonium bromide shuttles CN⁻ to the organic phase [5] [7].
Comprehensive Compound Data
Table 3: Key Properties of Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate | Property | Value | Source |
---|---|---|---|
IUPAC Name | tert-Butyl 9-cyano-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate | [1] | |
CAS No. | Not specified in sources | - | |
Molecular Formula | C₁₅H₁₈N₂O₃ | [1] | |
Molecular Weight | 274.32 g/mol | [1] | |
Purity | ≥95% | [1] | |
Physical Form | White to Yellow Solid | [1] | |
Storage Temperature | Room temperature | [1] | |
Hazard Statements | Warning (specifics not detailed) | [1] | |
Related Pyrido Analogue | tert-Butyl 9-cyano-2,3-dihydropyrido[3,4-f][1,4]oxazepine-4(5H)-carboxylate (CAS 2252274-85-2) | [2] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: